3-(3-Chlorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one
Description
This compound features a propan-1-one backbone substituted with a 3-chlorophenyl group and a pyrrolidine ring bearing a 1,2,5-thiadiazole moiety.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-12-3-1-2-11(8-12)4-5-15(20)19-7-6-13(10-19)21-14-9-17-22-18-14/h1-3,8-9,13H,4-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVHHLRHDXSAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)CCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Features for Comparison :
- Propan-1-one backbone : Common in bioactive molecules due to its ketone functionality, which can participate in hydrogen bonding.
- Aromatic/heterocyclic substituents : Influence electronic properties, solubility, and target interactions.
Compound 1 : 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
- Substituents: 3-Chloroanilino group: An amino-linked chlorophenyl ring, enhancing solubility via hydrogen bonding compared to the non-amino chlorophenyl in the target compound. Pyrazole ring: A five-membered heterocycle with two nitrogen atoms, contrasting with the thiadiazole in the target. Pyrazole derivatives are often associated with anti-inflammatory or antimicrobial activity.
- Implications: The amino group may improve bioavailability, while the pyrazole could alter binding specificity compared to thiadiazole-containing compounds.
Compound 2 : 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (WHO No. 2158)
- Pyridin-4-yl: A six-membered nitrogen heterocycle, differing from the thiadiazole’s smaller, sulfur-containing structure.
- Implications : The hydroxyl group enhances metabolic susceptibility (e.g., glucuronidation), while pyridine’s basicity may affect pharmacokinetics.
Electronic and Thermodynamic Properties
Density-functional theory (DFT) studies, such as those employing the Becke three-parameter hybrid functional (B3LYP), have shown that exact-exchange terms improve predictions of thermochemical properties like atomization energies and ionization potentials . For the target compound:
- Thiadiazole’s electron-deficient nature : Likely reduces electron density at the propan-1-one carbonyl, altering reactivity compared to pyrazole or pyridine analogs.
Q & A
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